molecular formula C21H16O3 B047835 Desyl benzoate CAS No. 1459-20-7

Desyl benzoate

Cat. No.: B047835
CAS No.: 1459-20-7
M. Wt: 316.3 g/mol
InChI Key: FGOSBCXOMBLILW-UHFFFAOYSA-N
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Description

Desyl benzoate, also known as 2-oxo-1,2-diphenylethyl benzoate, is an organic compound with the molecular formula C21H16O3. It is a derivative of benzoin and benzoic acid, characterized by its crystalline structure and aromatic properties. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Desyl benzoate can be synthesized through the esterification of benzoin with benzoic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or phosphorus pentoxide to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, this compound is produced by reacting benzoin with benzoyl chloride in the presence of a base such as pyridine. This method is preferred due to its higher yield and efficiency. The reaction is conducted at elevated temperatures to accelerate the process, and the product is purified through recrystallization.

Chemical Reactions Analysis

Types of Reactions: Desyl benzoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzil and benzoic acid.

    Reduction: Reduction of this compound yields benzoin and benzoic acid.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Benzil and benzoic acid.

    Reduction: Benzoin and benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Desyl benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: this compound is used in the production of fragrances and flavoring agents due to its aromatic properties.

Comparison with Similar Compounds

    Benzoin: A precursor to desyl benzoate, used in organic synthesis.

    Benzil: An oxidation product of this compound, used in the synthesis of heterocyclic compounds.

    Benzoyl chloride: Used in the industrial production of this compound.

Uniqueness: this compound is unique due to its dual functionality as both an ester and a ketone. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis. Additionally, its aromatic properties make it valuable in the fragrance and flavoring industries.

Properties

IUPAC Name

(2-oxo-1,2-diphenylethyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O3/c22-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)24-21(23)18-14-8-3-9-15-18/h1-15,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOSBCXOMBLILW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1459-20-7
Record name NSC60084
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60084
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-BENZOIN BENZOATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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